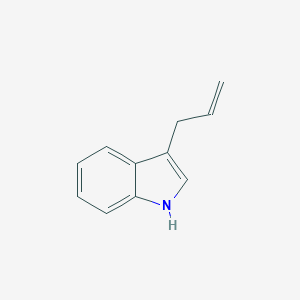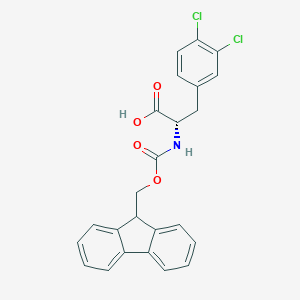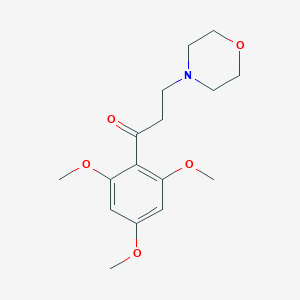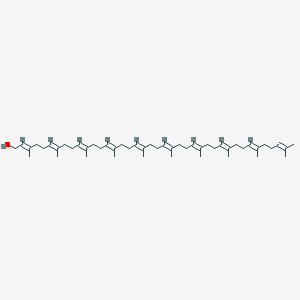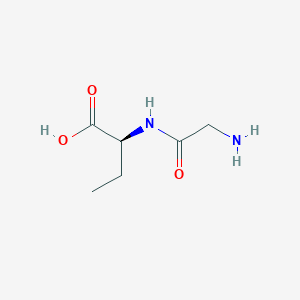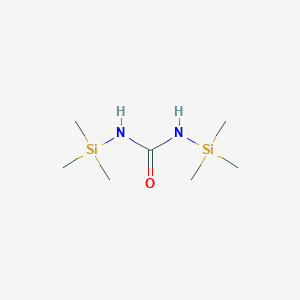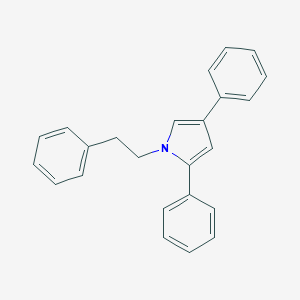
Pyrrole, 1-phenethyl-2,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole, 1-phenethyl-2,4-diphenyl- (PEDP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. PEDP is a heterocyclic organic compound that consists of a pyrrole ring, a phenethyl group, and two phenyl groups. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of Pyrrole, 1-phenethyl-2,4-diphenyl- is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in cell proliferation and survival. Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, Pyrrole, 1-phenethyl-2,4-diphenyl- may prevent the growth and survival of cancer cells and other abnormal cells.
生化学的および生理学的効果
Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. In vitro studies have shown that Pyrrole, 1-phenethyl-2,4-diphenyl- can induce apoptosis, or programmed cell death, in cancer cells and other abnormal cells. Pyrrole, 1-phenethyl-2,4-diphenyl- has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
Pyrrole, 1-phenethyl-2,4-diphenyl- has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Pyrrole, 1-phenethyl-2,4-diphenyl- also has some limitations, including its relatively high cost and limited availability. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- may have some toxicity and side effects, which should be carefully evaluated in lab experiments.
将来の方向性
There are several future directions for the research on Pyrrole, 1-phenethyl-2,4-diphenyl-, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and analytical chemistry. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Pyrrole, 1-phenethyl-2,4-diphenyl-. Overall, Pyrrole, 1-phenethyl-2,4-diphenyl- is a promising compound for scientific research with potential applications in various fields.
合成法
Pyrrole, 1-phenethyl-2,4-diphenyl- can be synthesized using various methods, including the Hantzsch reaction and the Suzuki-Miyaura coupling reaction. The Hantzsch reaction involves the condensation of 1,3-dicarbonyl compounds, aldehydes, and ammonium acetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been successfully used to synthesize Pyrrole, 1-phenethyl-2,4-diphenyl- with high yields and purity.
科学的研究の応用
Pyrrole, 1-phenethyl-2,4-diphenyl- has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a building block for the synthesis of organic semiconductors and conductive polymers. In analytical chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a fluorescent probe for the detection of metal ions and other analytes.
特性
CAS番号 |
15811-39-9 |
|---|---|
製品名 |
Pyrrole, 1-phenethyl-2,4-diphenyl- |
分子式 |
C24H21N |
分子量 |
323.4 g/mol |
IUPAC名 |
2,4-diphenyl-1-(2-phenylethyl)pyrrole |
InChI |
InChI=1S/C24H21N/c1-4-10-20(11-5-1)16-17-25-19-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
InChIキー |
HDYGQPXJGIVUIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
1-Phenethyl-2,4-diphenyl-1H-pyrrole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
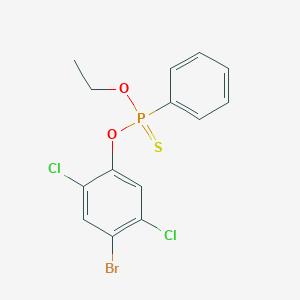
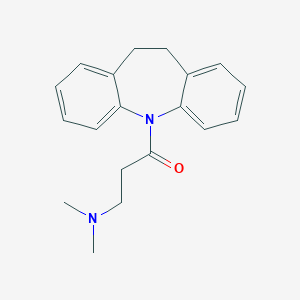
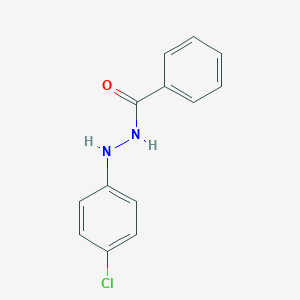
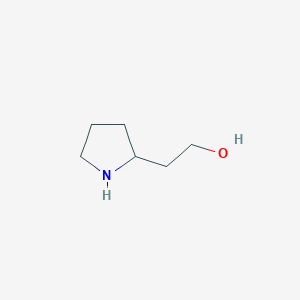
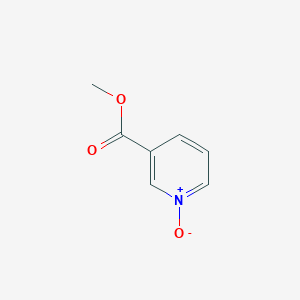
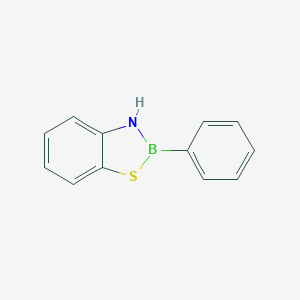
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
